1-Phenylpiperazine

Catalog No.
S606401
CAS No.
92-54-6
M.F
C10H14N2
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenylpiperazine

CAS Number

92-54-6

Product Name

1-Phenylpiperazine

IUPAC Name

1-phenylpiperazine

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C10H14N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h1-5,11H,6-9H2

InChI Key

YZTJYBJCZXZGCT-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC=CC=C2

Synonyms

1-phenylpiperazine, N-phenylpiperazine, phenylpiperazine, phenylpiperazine dihydrobromide, phenylpiperazine dihydrochloride, phenylpiperazine hydrochloride, phenylpiperazine monohydrochloride

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2

Alpha-Adrenergic Receptor Antagonist:

1-PP exhibits alpha-adrenergic receptor antagonist activity, meaning it can bind to alpha-adrenergic receptors without activating them, blocking the effects of natural hormones like epinephrine and norepinephrine. This property has been studied in the context of:

  • Hypertension research: Studies have investigated the potential of 1-PP derivatives for treating hypertension due to their ability to relax blood vessels [Source: PubChem, National Institutes of Health (NIH) - ].

Intestinal Permeation Enhancer:

1-PP has been explored as an intestinal permeation enhancer, a substance that can increase the absorption of other drugs through the intestines. This research focuses on improving the delivery of various medications, particularly those with poor oral bioavailability [Source: Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers - ].

Chemical Intermediate:

1-PP serves as a chemical intermediate in the synthesis of various other compounds with diverse applications, including pharmaceuticals and research chemicals. Its versatility as a building block allows for the creation of more complex molecules with desired properties.

Other Research Applications:

Beyond the mentioned areas, 1-PP finds use in other scientific research, including:

  • Neuropharmacology: Studies investigating its potential effects on the nervous system [Source: PubChem, National Institutes of Health (NIH) - ]
  • Drug discovery: As a tool molecule to understand the mechanisms of action of other drugs

1-Phenylpiperazine is an organic compound characterized by a phenyl group attached to a piperazine ring. Its chemical formula is C10H14N2C_{10}H_{14}N_{2}, and it has a molecular weight of approximately 162.23 g/mol. The compound is known for its structural simplicity and is often utilized in various chemical and pharmaceutical applications. It is classified under the category of substituted piperazines, which are compounds derived from piperazine by substituting one or more hydrogen atoms with different functional groups .

PPP itself does not have a well-defined mechanism of action in biological systems. However, due to its structural similarity to some psychoactive drugs, it may interact with certain receptors in the brain []. The specific mechanisms of such interactions are not fully understood and require further research.

  • Toxicity: PPP is considered toxic, with an oral LD50 (lethal dose for 50% of test population) in rats of 210 mg/kg []. This indicates that even small amounts can be harmful.
  • Flammability: PPP has a flash point of 138.3 °C, indicating it can be flammable when exposed to heat or ignition sources [].
  • Reactivity: Detailed information on specific reactivity hazards is limited. However, as with most organic compounds, it is likely to react with strong oxidizing agents.
Typical of piperazine derivatives. Notably, it can undergo:

  • N-Alkylation: Reaction with alkyl halides to form N-alkyl derivatives.
  • Acylation: Reaction with acyl chlorides or anhydrides to yield N-acyl derivatives.
  • Hydrogenation: Reduction processes that can modify the piperazine ring or phenyl group.

These reactions are often conducted under controlled conditions to yield specific derivatives for further applications in medicinal chemistry .

1-Phenylpiperazine exhibits notable biological activities, primarily as a serotonin antagonist and reuptake inhibitor. This makes it relevant in the study of various neuropharmacological conditions, including anxiety and depression. The compound's toxicity profile indicates an oral LD50 of 210 mg/kg in rats, highlighting its potential risks when handled improperly . Furthermore, it has been investigated for its acaricidal activity against pests like Tetranychus urticae, showcasing its utility beyond human medicine .

Several methods have been developed for synthesizing 1-phenylpiperazine:

  • Direct Cyclization: Involves the reaction of phenylhydrazine with 1,2-dichloroethane in the presence of a base to form the piperazine ring.
  • Condensation Reactions: Utilizing phenylacetaldehyde and piperazine under acidic conditions to yield 1-phenylpiperazine.
  • Multicomponent Reactions: Recent studies have explored catalytic approaches to synthesize phenylpiperazine derivatives efficiently .

These methods vary in complexity and yield, allowing chemists to choose based on desired outcomes and available resources.

1-Phenylpiperazine is utilized in various fields, including:

  • Pharmaceuticals: As a precursor for synthesizing drugs targeting serotonin receptors.
  • Agriculture: In developing acaricides for pest control.
  • Chemical Research: As a model compound for studying piperazine derivatives and their interactions with biological systems .

Research has demonstrated that 1-phenylpiperazine interacts with several neurotransmitter systems, particularly serotonin receptors (5-HT receptors). These interactions are crucial for understanding its pharmacological effects and potential therapeutic applications. Studies indicate that derivatives of this compound may enhance or inhibit receptor activity, making them valuable in drug design .

1-Phenylpiperazine shares structural similarities with several other compounds in the piperazine family. Here are some notable examples:

Compound NameStructure TypeUnique Features
BenzylpiperazineSubstituted piperazineContains a benzyl group; used as an antidepressant
DiphenylpiperazineDihydro derivativeTwo phenyl groups; exhibits distinct pharmacological properties
DiphenylmethylpiperazineSubstituted piperazineContains a diphenylmethyl group; studied for analgesic effects
PyridinylpiperazineHeterocyclic derivativeIncorporates a pyridine ring; potential antipsychotic properties
PyrimidinylpiperazineHeterocyclic derivativeContains a pyrimidine ring; investigated for anticonvulsant effects

These compounds highlight the versatility of the piperazine structure while emphasizing the unique properties of 1-phenylpiperazine, particularly its specific interactions within biological systems and its applications across different fields .

Synthetic Routes and Methodologies

Buchwald-Hartwig Coupling Approaches

The Buchwald-Hartwig coupling reaction represents one of the most efficient modern approaches for synthesizing 1-phenylpiperazine [1]. This palladium-catalyzed cross-coupling methodology enables the direct formation of carbon-nitrogen bonds between aryl halides and piperazine derivatives [4]. The general procedure involves the reaction of aryl chlorides with piperazine under nitrogen atmosphere using potassium tert-butoxide as base, with the reaction typically conducted at 90°C for 4 hours [1].

Research has demonstrated that various palladium catalysts can be employed effectively in this transformation [4]. The use of bis{1,1'-diphenyl-3,3'-methylenediimidazoline-2,2'-diylidene}nickel(II) dibromide complex achieves yields up to 88% when combined with potassium tert-butoxide in 1,4-dioxane [1]. Alternative catalyst systems include palladium acetate combined with biaryl phosphine ligands such as 2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl (DavePhos) or 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) [4].

The choice of solvent significantly influences reaction efficiency [4]. While traditional Buchwald-Hartwig coupling is performed in toluene, polar solvents such as dimethylformamide and dimethylsulfoxide have shown superior performance for fluorine-18 labeled substrates [4]. In dimethylformamide, conversion rates exceed 70%, while dimethylsulfoxide can achieve quantitative conversion [4]. The use of multidentate inorganic bases like potassium phosphate or cesium carbonate proves essential for optimal arylation results [4].

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions provide an alternative synthetic pathway for 1-phenylpiperazine preparation [2]. The most straightforward approach involves the direct reaction between aniline and bis-(2-chloroethyl)amine hydrochloride under solvent-free conditions [2]. This method requires heating the reactants to temperatures ranging from 160°C to 250°C, with optimal conditions typically achieved at 180°C to 200°C [2].

The reaction proceeds through a cyclization mechanism where the molten state facilitates the formation of the piperazine ring [2]. The molar ratio of aniline to bis-(2-chloroethyl)amine hydrochloride significantly affects yield, with optimal ratios falling between 1.0:1.2 to 1.4 [2]. Following the cyclization reaction, the crude product undergoes alkaline treatment with sodium hydroxide solution to neutralize the generated hydrochloride salt [2].

Industrial-scale implementations of this methodology have achieved yields exceeding 75% with purity levels above 99.5% as determined by high-performance liquid chromatography [2]. The process advantages include simplicity of operation, minimal waste generation, and elimination of organic solvents during the cyclization step [2]. The generated hydrogen chloride gas can be captured and converted to hydrochloric acid for use in other synthetic applications [2].

Catalytic Cyclization Strategies

Recent developments in catalytic cyclization strategies have expanded the synthetic possibilities for 1-phenylpiperazine derivatives [22] [24]. One innovative approach involves the conversion of primary amino groups into piperazine rings through sequential double Michael addition reactions followed by catalytic reductive cyclization [24]. This methodology utilizes nitrosoalkenes as synthons that react with primary amines to form bis(oximinoalkyl)amines [24].

The catalytic reductive cyclization step employs palladium on carbon (5% Pd/C) as the hydrogenation catalyst [24]. This process allows for the stereoselective formation of substituted piperazine rings with high efficiency [24]. The method proves particularly valuable for structural modification of bioactive molecules containing primary amino groups [24].

Another catalytic approach focuses on the formation of the piperazine ring through cyclization of appropriately substituted aniline derivatives with bis(2-chloroethyl)amine hydrochloride in the presence of high-boiling solvents such as diethylene glycol monomethyl ether [25]. This method has been successfully applied to synthesize various phenylpiperazine derivatives with different substitution patterns on the aromatic ring [25].

The cyclization reactions typically proceed with good selectivity and yield when conducted at elevated temperatures [25]. The presence of electron-withdrawing or electron-donating substituents on the aniline starting material can influence both the reaction rate and the final product distribution [25]. Post-cyclization modifications, including sulfonation and alkylation reactions, can be performed to introduce additional functional groups onto the piperazine nitrogen atoms [25].

Physicochemical Properties

Melting/Boiling Points and Density

1-Phenylpiperazine exhibits characteristic physical properties that reflect its molecular structure and intermolecular interactions [7] [8] [10]. The compound has a well-defined melting point of 18.8°C, indicating its liquid state under standard laboratory conditions [7] [8] [10]. This relatively low melting point is consistent with the molecular structure, which lacks extensive hydrogen bonding capabilities compared to more polar analogues.

The boiling point of 1-phenylpiperazine ranges from 286°C to 287.2°C at 760 mmHg [7] [8] [10]. This elevated boiling point reflects the compound's moderate molecular weight and the presence of the aromatic ring system, which contributes to intermolecular π-π interactions [8] [10]. The specific variation in reported boiling points likely results from differences in measurement conditions and sample purity.

PropertyValueUnitsReference Conditions
Melting Point18.8°CStandard pressure
Boiling Point286.0-287.2°C760 mmHg
Density1.062g/mL25°C
Specific Gravity1.062-20/4°C
Refractive Index1.5865-1.5885-Standard conditions

The density of 1-phenylpiperazine is consistently reported as 1.062 g/mL at 25°C [7] [8] [9]. This value indicates that the compound is denser than water due to the presence of the aromatic ring system [7] [8]. The specific gravity, measured at 20/4°C, also equals 1.062, confirming the consistency of density measurements across different temperature conditions [7] [9].

The refractive index of 1-phenylpiperazine falls within the range of 1.5865 to 1.5885 [7] [13]. This optical property provides insight into the compound's molecular polarizability and is useful for identification and purity assessment purposes [7]. The relatively high refractive index compared to simple aliphatic compounds reflects the presence of the conjugated aromatic system.

Solubility and Partition Coefficients

The solubility profile of 1-phenylpiperazine demonstrates characteristic behavior for compounds containing both polar nitrogen atoms and nonpolar aromatic systems [7] [13]. The compound exhibits complete insolubility in water, which can be attributed to the hydrophobic nature of the phenyl ring and the inability of the nitrogen atoms to form sufficient hydrogen bonds with water molecules to overcome the hydrophobic interactions [7] [13].

In contrast, 1-phenylpiperazine shows good solubility in organic solvents including ethanol and diethyl ether [7] [13]. This solubility pattern is typical for compounds with moderate polarity, where the nitrogen atoms provide sufficient polarity to interact with polar organic solvents while the aromatic ring contributes to solubility in less polar media [7] [13].

SolventSolubilityNotes
WaterInsolubleHydrophobic aromatic ring dominates
EthanolSolublePolar interactions with nitrogen atoms
Diethyl etherSolubleCompatible with moderate polarity
Organic solventsGenerally solubleVariable depending on solvent polarity

The partition coefficient (LogP) of 1-phenylpiperazine is reported as 1.11 [10]. This value indicates moderate lipophilicity, suggesting that the compound has a slight preference for organic phases over aqueous phases in biphasic systems [10]. The relatively low LogP value compared to more lipophilic compounds reflects the influence of the two nitrogen atoms, which contribute polar character to the overall molecular structure [10].

The polar surface area of 1-phenylpiperazine is calculated as 15.27 Ų [10]. This relatively small polar surface area is consistent with the compound's limited water solubility and moderate lipophilicity [10]. The polar surface area primarily derives from the two nitrogen atoms in the piperazine ring, as the phenyl substituent contributes minimal polar character [10].

Acid-Base Behavior and pKa Values

1-Phenylpiperazine exhibits dibasic behavior due to the presence of two nitrogen atoms in the piperazine ring system [8] [15] [16]. The compound can accept two protons under acidic conditions, forming mono- and diprotonated species [15] [16]. The acid-base properties are influenced by both the electron-donating character of the nitrogen atoms and the electron-withdrawing effect of the phenyl substituent [16].

The first basic pKa value of 1-phenylpiperazine is reported as 9.0 [15], indicating that the compound is a moderately strong base. However, comparative studies with related piperazine derivatives suggest that the first pKa may be higher, with values around 9.73 reported for the parent piperazine system [16]. The presence of the phenyl group reduces the basicity compared to unsubstituted piperazine due to its electron-withdrawing inductive effect [16].

PropertyValueTemperatureNotes
First basic pKa9.0-9.7325°CPrimary nitrogen protonation
Second basic pKa4.63-5.3525°CSecondary nitrogen protonation
Basicity trendReduced vs piperazine-Phenyl electron-withdrawal effect

The second basic pKa value falls within the range of 4.63 to 5.35 [16]. This significantly lower value reflects the decreased basicity of the second nitrogen atom after the first protonation event [16]. The large difference between the first and second pKa values (approximately 4-5 pKa units) is characteristic of dibasic systems where electrostatic repulsion between the two positive charges destabilizes the diprotonated form [16].

The electron-withdrawing effect of the phenyl ring plays a crucial role in determining the basicity of 1-phenylpiperazine [16]. Compared to the parent piperazine molecule, the introduction of the phenyl substituent reduces the electron density on both nitrogen atoms, resulting in decreased basicity [16]. This effect is more pronounced for compounds with electron-withdrawing substituents on the phenyl ring, while electron-donating substituents can partially counteract this reduction in basicity [16].

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

162.115698455 g/mol

Monoisotopic Mass

162.115698455 g/mol

Boiling Point

286.5 °C

Heavy Atom Count

12

LogP

1.1 (LogP)

UNII

J9225CBI7D

Related CAS

2210-93-7 (mono-hydrochloride)
4004-95-9 (di-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (96.88%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (35.94%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H311 (62.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (98.44%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Adrenergic alpha-Antagonists

Vapor Pressure

0.01 mmHg

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

92-54-6

Wikipedia

Phenylpiperazine

General Manufacturing Information

Piperazine, 1-phenyl-: INACTIVE

Dates

Modify: 2023-08-15
Boursalian et al. Charge-transfer-directed radical substitution enables para-selective C-H functionalization. Nature Chemistry, doi: 10.1038/nchem.2529, published online 6 June 2016

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